molecular formula C15H16N4O2 B4615112 N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B4615112
M. Wt: 284.31 g/mol
InChI Key: YVVWFHXMNLDYJN-ASWACWRWSA-N
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Description

N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C20H17N5O4 This compound is known for its unique structure, which includes a pyrazole ring and a methoxyphenyl group

Scientific Research Applications

. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its antimicrobial and anticancer properties. In medicine, it is being explored for its potential use as a therapeutic agent for various diseases. Additionally, it has applications in the industry as a precursor for the synthesis of other valuable compounds.

Preparation Methods

The synthesis of N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of appropriate hydrazides with aldehydes or ketones under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete reaction. The product is then purified using recrystallization techniques to obtain a high-purity compound.

Chemical Reactions Analysis

N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Properties

IUPAC Name

N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-11-10-13(18-17-11)15(20)19-16-9-5-7-12-6-3-4-8-14(12)21-2/h3-10H,1-2H3,(H,17,18)(H,19,20)/b7-5+,16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVWFHXMNLDYJN-ASWACWRWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC=CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

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